molecular formula C7H14OS B095737 3-(Butylthio)propionaldehyde CAS No. 19378-51-9

3-(Butylthio)propionaldehyde

Cat. No. B095737
CAS RN: 19378-51-9
M. Wt: 146.25 g/mol
InChI Key: QUTRYMHYEIGSRX-UHFFFAOYSA-N
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Description

3-(Butylthio)propionaldehyde, also known as MBT or 3-(methylthio)butanal, is an organic compound that is commonly used as a fragrance ingredient in the perfume industry. It is a yellowish liquid with a strong, pungent odor and is known for its ability to add a fruity, citrus-like scent to perfumes. However, MBT also has a number of potential scientific research applications, particularly in the fields of chemistry and biochemistry.

Mechanism Of Action

The exact mechanism of action of 3-(Butylthio)propionaldehyde is not well understood, but it is believed to work by disrupting the cell membranes of bacteria and other microorganisms. This disruption can lead to cell death and the inhibition of bacterial growth.

Biochemical And Physiological Effects

3-(Butylthio)propionaldehyde has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which could make it useful in the development of new drugs for the treatment of diseases such as cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-(Butylthio)propionaldehyde in lab experiments is its relatively low cost and availability. However, one of the major limitations is its strong odor, which can make it difficult to work with in large quantities. Additionally, its potential toxicity and irritant properties mean that it must be handled with care.

Future Directions

There are a number of potential future directions for research on 3-(Butylthio)propionaldehyde, including the development of new antibiotics and the exploration of its antioxidant properties for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(Butylthio)propionaldehyde and to determine its potential toxicity and environmental impact.

Scientific Research Applications

3-(Butylthio)propionaldehyde has a number of potential scientific research applications, particularly in the fields of chemistry and biochemistry. It is commonly used as a reagent in the synthesis of other organic compounds, and it has been shown to have antimicrobial properties that could be useful in the development of new antibiotics.

properties

CAS RN

19378-51-9

Product Name

3-(Butylthio)propionaldehyde

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

3-butylsulfanylpropanal

InChI

InChI=1S/C7H14OS/c1-2-3-6-9-7-4-5-8/h5H,2-4,6-7H2,1H3

InChI Key

QUTRYMHYEIGSRX-UHFFFAOYSA-N

SMILES

CCCCSCCC=O

Canonical SMILES

CCCCSCCC=O

Other CAS RN

19378-51-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyl mercaptan (1 mole) was stirred with 80-100 petroleum ether (150 ml) at 10° C and piperidine catalyst (0.02 gm) was added. To this, acrolein (1 mole) was added dropwise over a period of 2 hours. The reaction mixture was allowed to warm up to room temperature whereupon stirring was continued for a further 36 hours. The mixture was then distilled under reduced pressure to yield a β-n-butylmercaptopropionaldehyde fraction (0.92 mole) having a boiling range 55°-57° C at a pressure of 1-2 mm of Hg. The reaction mixture was maintained under a blanket of nitrogen at all time throughout the preparation.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
150 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of butylmercaptan (180 g) and piperidine (1 drop) was cooled to 0.5° C in a flask equipped with a stirrer, dropping funnel, thermometer pocket and vent pipe and acrolein (112 g) was added dropwise over a period of 2-3 hours at such a rate as to maintain the temperature at less than 15° C. After all the acrolein had been added, the mixture was stirred for a further 20-24 hours, and the resulting mixture was taken as product (100% yield).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
acrolein
Quantity
112 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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